(2E)-3-(biphenyl-4-yl)-N-[2-(3-methoxyphenoxy)ethyl]prop-2-enamide
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Overview
Description
(2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(3-METHOXYPHENOXY)ETHYL]PROP-2-ENAMIDE is a complex organic compound characterized by its biphenyl and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(3-METHOXYPHENOXY)ETHYL]PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and methoxyphenoxy intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and olefination. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(3-METHOXYPHENOXY)ETHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dichloromethane, ethanol, toluene
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl amines.
Scientific Research Applications
(2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(3-METHOXYPHENOXY)ETHYL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(3-METHOXYPHENOXY)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenoxy groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development.
Bromomethyl methyl ether: Utilized in the synthesis of various organic compounds.
Uniqueness
(2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(3-METHOXYPHENOXY)ETHYL]PROP-2-ENAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of biphenyl and methoxyphenoxy groups allows for versatile interactions and applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H23NO3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(E)-N-[2-(3-methoxyphenoxy)ethyl]-3-(4-phenylphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H23NO3/c1-27-22-8-5-9-23(18-22)28-17-16-25-24(26)15-12-19-10-13-21(14-11-19)20-6-3-2-4-7-20/h2-15,18H,16-17H2,1H3,(H,25,26)/b15-12+ |
InChI Key |
YMFBZJMBTJKJFB-NTCAYCPXSA-N |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCNC(=O)/C=C/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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